(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol
Description
(CAS No.: 453518-24-6) This compound is a stereospecific pyrano[3,4-c]pyridine derivative with a unique substitution pattern. Its molecular formula is C₁₄H₂₃NO₄Si, and it features critical functional groups:
- Ethyl group at the C4 position.
- Methoxy group at C6.
- Trimethylsilanyl (TMS) group at C6, enhancing lipophilicity and stability .
- Diol system at C3 and C4, which may influence hydrogen-bonding interactions and solubility .
The (3R,4S) stereochemistry is pivotal for its spatial arrangement, distinguishing it from enantiomers like (R)-(-)- and (S)-(+)-4-ethyl-4-hydroxy-8-methoxy-6-(trimethylsilyl)-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one .
Properties
IUPAC Name |
(3R,4S)-4-ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,13,16-17H,6,8H2,1-5H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWWJVLGOBERV-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(OCC2=C(N=C(C=C21)[Si](C)(C)C)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1([C@@H](OCC2=C(N=C(C=C21)[Si](C)(C)C)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol (CAS No. 453518-24-6) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula: CHNOSi
- Molecular Weight: 297.42 g/mol
- Boiling Point: 377.5 ± 42.0 °C (Predicted)
- Density: 1.16 ± 0.1 g/cm³ (Predicted)
- pKa: 11.62 ± 0.40 (Predicted)
Pharmacological Effects
Research indicates that compounds similar to (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol exhibit various biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on pyridine derivatives indicate that they can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity due to the presence of functional groups that can interact with microbial membranes or enzymes .
- Neuroprotective Effects : Certain pyrano-pyridine derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell viability in cancerous cells.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling cascades, impacting processes such as apoptosis and proliferation.
Case Study 1: Antitumor Activity
A study conducted on a related pyrano-pyridine compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma). The compound induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of this class exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications as antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural analogies with known bioactive molecules. Research indicates that derivatives of pyrano[3,4-c]pyridine compounds can act as selective inhibitors for various enzymes and receptors involved in disease processes.
Case Study:
A study demonstrated that related pyrano[3,4-c]pyridine derivatives showed significant activity against Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis and atopic dermatitis. The ability to modify the trimethylsilanyl group allows for enhanced solubility and bioavailability of the compound in biological systems .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions including nucleophilic substitutions and cyclization processes.
Synthesis Example:
In a synthetic pathway involving (3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol, researchers utilized this compound to create novel pyrazole derivatives through multi-step reactions involving chiral separation techniques . The compound's reactivity profile allows chemists to explore diverse synthetic routes leading to pharmacologically relevant compounds.
Materials Science
The trimethylsilanyl group enhances the compound's compatibility with various polymer matrices, making it suitable for applications in materials science. Its incorporation into polymeric systems can improve mechanical properties and thermal stability.
Application Insight:
Research has indicated that incorporating silane-containing compounds into polymer networks can enhance adhesion properties and create hybrid materials with improved durability and performance in coatings and adhesives .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrano-pyridine derivatives:
Key Observations:
- Substituent Effects : The TMS group in the target compound distinguishes it from halogenated (e.g., iodo) or alkylated (e.g., butyl) analogs. TMS may improve metabolic stability compared to iodine, which is prone to elimination .
- Diol vs.
- Biological Relevance: Unlike lurtotecan, a camptothecin analog with proven anticancer activity, the biological role of the target compound remains uncharacterized in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
